3-Methyl-1,4-oxazepane hydrochloride

Catalog No.
S13998247
CAS No.
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1,4-oxazepane hydrochloride

Product Name

3-Methyl-1,4-oxazepane hydrochloride

IUPAC Name

3-methyl-1,4-oxazepane;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H

InChI Key

ZWOPTWBEJPCOAY-UHFFFAOYSA-N

Canonical SMILES

CC1COCCCN1.Cl

3-Methyl-1,4-oxazepane hydrochloride is a chemical compound characterized by its oxazepane ring structure, which contains a seven-membered heterocyclic ring featuring one nitrogen and one oxygen atom. The molecular formula for this compound is C6H12ClN1O1C_6H_{12}ClN_1O_1, and it has a molecular weight of approximately 145.62 g/mol. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, which enhances its solubility in water and facilitates its use in various applications, particularly in pharmaceutical formulations.

  • Oxidation: The compound can be oxidized to form various oxazepane derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: Reduction reactions can yield derivatives with altered functional groups, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring, often employing alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide.

The synthesis of 3-Methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. Common methods include:

  • Cyclization Reaction: The reaction of 3-methyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. This process generally occurs under moderate temperatures (25-50°C) using solvents such as ethanol or methanol.
  • Industrial Methods: Large-scale synthesis may utilize continuous flow reactors to enhance efficiency and product consistency. Process parameters are optimized to maximize yield while minimizing by-products.

3-Methyl-1,4-oxazepane hydrochloride has potential applications in:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor or active ingredient in drug formulations targeting neurological disorders.
  • Research: It can be utilized in studies exploring the pharmacological effects of oxazepane derivatives on neurotransmitter systems.

Several compounds share structural similarities with 3-Methyl-1,4-oxazepane hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-OxazepaneSeven-membered heterocycleBasic structure without methyl substitution
4-Benzyl-2-methyl-1,4-oxazepan-3-oneOxazepane derivativeContains a benzyl group enhancing lipophilicity
2-Methyl-1,4-oxazepan-3-oneOxazepane derivativeExhibits different biological activities due to methyl position
7-Hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-oneHydroxy-substituted derivativePotentially increased solubility and bioactivity

These compounds highlight the diversity within the oxazepane class and underscore the unique characteristics of 3-Methyl-1,4-oxazepane hydrochloride due to its specific methyl substitution pattern and hydrochloride formation.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.0763918 g/mol

Monoisotopic Mass

151.0763918 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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